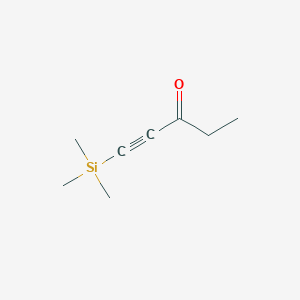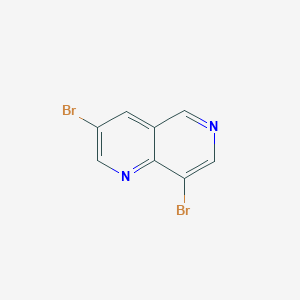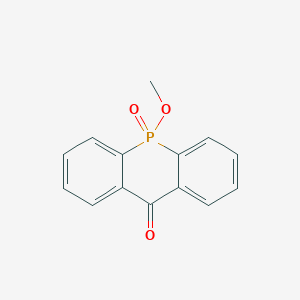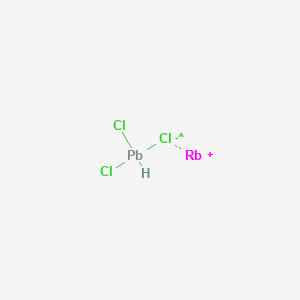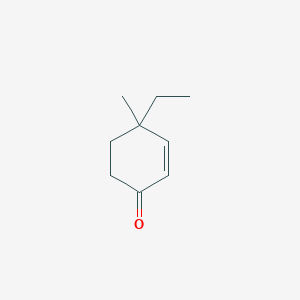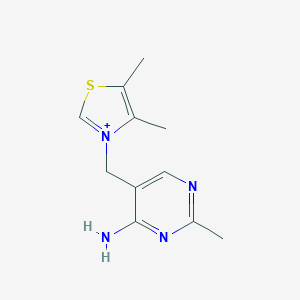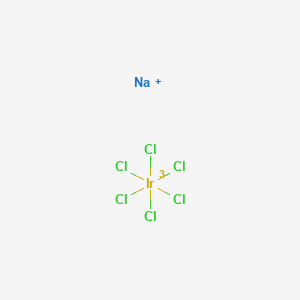
Iridate(3-), hexachloro-, trisodium, (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridate(3-), hexachloro-, trisodium, (OC-6-11)- is a chemical compound with the CAS Number: 15702-05-3 . It is also known as Sodium hexachloroiridate(III) and Sodium chloroiridate(III) . It has a molecular weight of 473.9 and a molecular formula of Cl6Ir.3Na .
Molecular Structure Analysis
The molecular structure of Iridate(3-), hexachloro-, trisodium, (OC-6-11)- is represented by the formula Cl6Ir.3Na . This indicates that the compound consists of one iridium atom, six chlorine atoms, and three sodium atoms.Safety and Hazards
While the specific safety data sheet for Iridate(3-), hexachloro-, trisodium, (OC-6-11)- was not found, a related compound, Ammonium hexachloroiridate(III) hydrate, is noted to be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage . It is advised to handle with care, avoid ingestion, and use in a well-ventilated area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Iridate(3-), hexachloro-, trisodium, (OC-6-11)- can be achieved by a simple precipitation reaction.", "Starting Materials": ["Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Iridium(III) chloride hexahydrate (IrCl3·6H2O)", "Sodium carbonate (Na2CO3)", "Deionized water (H2O)"], "Reaction": [ "Dissolve 5.0 g of sodium chloride (NaCl) in 50 mL of deionized water (H2O) in a 250 mL beaker.", "Slowly add 10.0 g of sodium hydroxide (NaOH) to the beaker while stirring continuously until the solution reaches a pH of 12.", "Dissolve 2.0 g of iridium(III) chloride hexahydrate (IrCl3·6H2O) in 50 mL of deionized water (H2O) in a separate 250 mL beaker.", "Add the iridium(III) chloride solution to the sodium hydroxide solution while stirring continuously.", "Slowly add 10.0 g of sodium carbonate (Na2CO3) to the beaker while stirring continuously until the solution reaches a pH of 8.", "Allow the mixture to stir for 30 minutes.", "Filter the resulting precipitate and wash with deionized water (H2O) until the pH of the wash water is neutral.", "Dry the resulting solid in an oven at 60°C for 24 hours.", "The resulting compound is Iridate(3-), hexachloro-, trisodium, (OC-6-11)-." ] } | |
Numéro CAS |
15702-05-3 |
Formule moléculaire |
Cl6IrNa3 |
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
trisodium;hexachloroiridium(3-) |
InChI |
InChI=1S/6ClH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
Clé InChI |
GSONQQIOULBMRS-UHFFFAOYSA-H |
SMILES isomérique |
[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].Cl[Ir](Cl)Cl |
SMILES |
[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canonique |
[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



